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molecular formula C10H12N4O2S B8339573 4-amino-1-benzyl-1H-imidazole-5-sulfonamide

4-amino-1-benzyl-1H-imidazole-5-sulfonamide

Cat. No. B8339573
M. Wt: 252.30 g/mol
InChI Key: FDNSMPKWPWENST-UHFFFAOYSA-N
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Patent
US07902203B2

Procedure details

A solution of the product of Example 312E (434 mg, 1.54 mmol) in acetic acid (4.3 mL) and dioxane (4.3 mL) was reacted with iron powder (343 mg, 6.15 mmol) at 50° C. for 3 hours. The reaction mixture was cooled to 25° C., filtered through a pad of celite® (diatomaceous earth) and the filtrate was concentrated under reduced pressure. The residue was dissolved in dichloromethane and washed with a saturated aqueous sodium bicarbonate solution. The aqueous layer was extracted with dichloromethane (2×) and the combined organic layers were dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was chromatographed on silica gel using a gradient of methanol in dichloromethane (0-5%) to give the title compound (180 mg, 46%). MS (ESI+) m/z 253 (M+H)+. 1H NMR (300 MHz, DMSO-d6) δ ppm 5.24 (s, 2H), 7.22-7.39 (m, 5H), 7.43 (s, 1H).
Name
product
Quantity
434 mg
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
solvent
Reaction Step One
Quantity
4.3 mL
Type
solvent
Reaction Step One
Name
Quantity
343 mg
Type
catalyst
Reaction Step One
Yield
46%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:12]([S:13]([NH2:16])(=[O:15])=[O:14])=[C:11]([N+:17]([O-])=O)[N:10]=[CH:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)(=O)C.O1CCOCC1.[Fe]>[NH2:17][C:11]1[N:10]=[CH:9][N:8]([CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[C:12]=1[S:13]([NH2:16])(=[O:15])=[O:14]

Inputs

Step One
Name
product
Quantity
434 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C=NC(=C1S(=O)(=O)N)[N+](=O)[O-]
Name
Quantity
4.3 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
4.3 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
343 mg
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite® (diatomaceous earth)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane
WASH
Type
WASH
Details
washed with a saturated aqueous sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel using a gradient of methanol in dichloromethane (0-5%)

Outcomes

Product
Name
Type
product
Smiles
NC=1N=CN(C1S(=O)(=O)N)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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